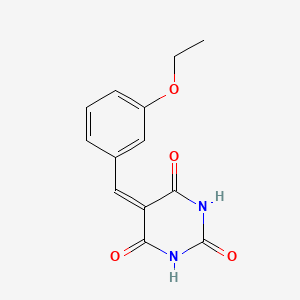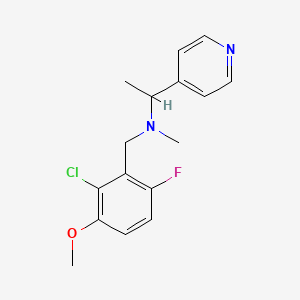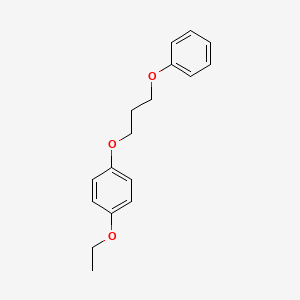![molecular formula C20H26O3 B3936140 1-[2-(4-sec-butylphenoxy)ethoxy]-2-ethoxybenzene](/img/structure/B3936140.png)
1-[2-(4-sec-butylphenoxy)ethoxy]-2-ethoxybenzene
Übersicht
Beschreibung
1-[2-(4-sec-butylphenoxy)ethoxy]-2-ethoxybenzene, commonly known as BBE, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. BBE is a type of bisphenol ether that is synthesized using a specific method.
Wirkmechanismus
The mechanism of action of BBE is not fully understood, but it is believed to work by inhibiting the formation of free radicals, which are responsible for the combustion of materials. BBE is also believed to work by forming a protective layer on the surface of materials, which reduces their flammability.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of BBE. However, some studies have suggested that BBE may have estrogenic activity, which means that it may mimic the effects of estrogen in the body. This has raised concerns about the potential health effects of BBE, particularly in relation to reproductive health. Further research is needed to fully understand the biochemical and physiological effects of BBE.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of BBE is its effectiveness as a flame retardant. BBE has been found to be effective in reducing the flammability of materials, which makes it a valuable tool in various industries. However, there are also limitations to the use of BBE in lab experiments. BBE is a relatively new compound, and there is limited research on its potential health effects. Additionally, BBE is not widely available, which can make it difficult to obtain for lab experiments.
Zukünftige Richtungen
There are several future directions for research on BBE. One area of research is the potential health effects of BBE, particularly in relation to reproductive health. Further research is needed to fully understand the biochemical and physiological effects of BBE. Another area of research is the development of new flame retardants that are more effective and safer than BBE. Researchers are also investigating the potential use of BBE in other applications, such as the production of liquid crystals and polymers.
Conclusion:
In conclusion, BBE is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. BBE is synthesized using a specific method and has been found to be effective as a flame retardant. However, there are also concerns about the potential health effects of BBE, particularly in relation to reproductive health. Further research is needed to fully understand the properties and potential applications of BBE.
Wissenschaftliche Forschungsanwendungen
BBE has been the subject of scientific research due to its potential applications in various fields. One of the main applications of BBE is as a flame retardant. BBE has been found to be effective in reducing the flammability of materials such as plastics, textiles, and wood. BBE has also been studied for its potential use in the production of polymers, such as polyurethane and epoxy resins. Additionally, BBE has been investigated for its potential use in the production of liquid crystals, which have applications in electronic displays.
Eigenschaften
IUPAC Name |
1-butan-2-yl-4-[2-(2-ethoxyphenoxy)ethoxy]benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O3/c1-4-16(3)17-10-12-18(13-11-17)22-14-15-23-20-9-7-6-8-19(20)21-5-2/h6-13,16H,4-5,14-15H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVALSCDUFLJTOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)OCCOC2=CC=CC=C2OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-chloro-1-[2-(2-ethoxyphenoxy)ethoxy]-4-nitrobenzene](/img/structure/B3936062.png)
![N-({[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]amino}carbonothioyl)-4-ethoxy-3-nitrobenzamide](/img/structure/B3936069.png)
![4-allyl-1-{2-[2-(2-chloro-5-methylphenoxy)ethoxy]ethoxy}-2-methoxybenzene](/img/structure/B3936070.png)
![N~1~-{2-[(4-chlorophenyl)thio]ethyl}-N~2~-(2,4-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B3936076.png)
![(3,4-dichlorophenyl)[5-nitro-2-(1-piperidinyl)phenyl]methanone](/img/structure/B3936082.png)
![3-{1-[(3-chlorophenyl)sulfonyl]-3-piperidinyl}-N-(4-methoxy-2-methylphenyl)propanamide](/img/structure/B3936089.png)


![2-(4-chloro-3-nitrophenyl)-2-oxoethyl 3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)propanoate](/img/structure/B3936106.png)
![3-[2-(4-methoxyphenoxy)ethoxy]benzaldehyde](/img/structure/B3936120.png)
![N~2~-(4-bromophenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(tetrahydro-2-furanylmethyl)glycinamide](/img/structure/B3936121.png)
![2,4-dichloro-N-{[4-(4-nitrophenyl)-1-piperazinyl]carbonothioyl}benzamide](/img/structure/B3936135.png)
![N-{2-[(4-methylphenyl)thio]ethyl}-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide](/img/structure/B3936137.png)
